molecular formula C10H13NO B13123748 1-(2-Amino-6-ethylphenyl)ethan-1-one

1-(2-Amino-6-ethylphenyl)ethan-1-one

Cat. No.: B13123748
M. Wt: 163.22 g/mol
InChI Key: XOHWOHLVLNDOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-ethylphenyl)ethan-1-one is an organic compound with a molecular formula of C10H13NO This compound is characterized by the presence of an amino group attached to an ethyl-substituted phenyl ring, along with a ketone functional group

Preparation Methods

The synthesis of 1-(2-Amino-6-ethylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-ethylbenzaldehyde with an appropriate ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Amino-6-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-6-ethylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2-Amino-6-ethylphenyl)ethan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-amino-6-ethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-8-5-4-6-9(11)10(8)7(2)12/h4-6H,3,11H2,1-2H3

InChI Key

XOHWOHLVLNDOEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.